Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate
Description
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate is a quinoline derivative characterized by a chlorine atom at position 2, a methoxy group at position 7, and a methyl ester at position 3 of the quinoline ring. The structural features of this compound—substituent positions and functional groups—play critical roles in determining its physicochemical properties and biological interactions.
Properties
CAS No. |
880105-73-7 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 2-chloro-7-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3 |
InChI Key |
PUIAPQUKGGRNFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Anilines with Ethoxymethylene Cyanoacetate Derivatives
One well-documented approach is the condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for 4.5 hours, producing quinoline intermediates after cyclization in high-boiling solvents such as diphenyl ether:biphenyl mixtures. Analogously, 7-methoxy substitution can be introduced via appropriate methoxy-substituted anilines.
| Step | Conditions | Notes |
|---|---|---|
| Condensation | 100–110 °C, 4.5 h, toluene | Formation of acrylate intermediate |
| Cyclization | Reflux in diphenyl ether:biphenyl | Thermal ring closure |
| Workup | Filtration, washing with hexane | Isolation of quinoline ester |
Chlorination Using Phosphorus Oxychloride (POCl3)
The 2-position chloro substituent is commonly introduced by treating the quinoline-3-carbonitrile or quinoline-3-carboxylic acid derivatives with phosphorus oxychloride at elevated temperatures (~105 °C) for 45 minutes to several hours. This step converts hydroxyl or oxo groups to chloro substituents selectively.
Esterification to Form Methyl Ester
The methyl ester functionality at position 3 can be introduced by esterification of the corresponding quinoline-3-carboxylic acid or by direct use of methyl cyanoacetate derivatives in the initial condensation step. Hydrolysis of esters and subsequent re-esterification under acidic or acidic-alcoholic conditions is also used for optimization.
Representative Synthetic Pathway
| Step | Reactants / Intermediates | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 7-methoxy-3-aminoquinoline + methyl cyanoacetate derivative | Heating in toluene, 100–110 °C, 4–5 h | 85–90 | Formation of quinoline intermediate |
| 2 | Quinoline intermediate | Thermal cyclization in diphenyl ether reflux | 90–95 | Ring closure to quinoline ester |
| 3 | Quinoline ester | Chlorination with POCl3, 100–110 °C, 45 min | 80–90 | Introduction of 2-chloro substituent |
| 4 | Chloroquinoline ester | Purification by recrystallization or chromatography | — | Final product isolation and purification |
Process Optimization and Purification
- Solvent selection: High-boiling solvents like diphenyl ether facilitate cyclization without decomposition.
- Temperature control: Precise heating (100–110 °C) is critical to avoid side reactions.
- Purification: Flash column chromatography using ethyl acetate/hexane gradients or recrystallization from suitable solvents ensures >95% purity.
- Workup: Washing with hexane or aqueous sodium carbonate solutions removes impurities and residual reagents.
Analytical Data Supporting Preparation
- Melting Point: Typically >250 °C for intermediates; final methyl 2-chloro-7-methoxy-3-quinolinecarboxylate expected in similar ranges.
- NMR Spectroscopy: ^1H NMR confirms methoxy group (~3.8 ppm singlet) and aromatic protons; ^13C NMR shows characteristic carbonyl and chloro-substituted aromatic carbons.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of this compound.
- Chromatography: TLC and HPLC profiles confirm purity and reaction completion.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-7-methoxy-3-quinolinecarboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 2-chloro-7-methoxy-3-quinolinecarboxylic acid.
Scientific Research Applications
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-7-methoxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate (referred to as the "target compound") with structurally related quinoline derivatives, focusing on molecular structure, substituent effects, and predicted physicochemical properties.
Structural and Functional Group Variations
Methyl 4-Chloro-7-Methoxyquinoline-3-Carboxylate
- Key Differences : Chlorine at position 4 instead of 2; methoxy group retained at position 7.
- Steric hindrance at position 4 may influence interactions with enzymes or receptors compared to the 2-chloro isomer.
- Molecular Formula: C₁₂H₁₀ClNO₃ .
2-Chloro-7-Methyl-Quinoline-3-Carboxylic Acid
- Key Differences : Carboxylic acid group (-COOH) at position 3 instead of a methyl ester (-COOCH₃); methyl group at position 7 instead of methoxy.
- Implications: The carboxylic acid group increases polarity and acidity (predicted pKa = 2.16), enhancing aqueous solubility but reducing membrane permeability compared to the ester .
- Molecular Formula: C₁₁H₈ClNO₂ .
Ethyl 7-Chloro-4-Hydroxy-2-Methylquinoline-3-Carboxylate
- Key Differences : Hydroxyl (-OH) at position 4; ethyl ester (-COOCH₂CH₃) at position 3; methyl group at position 2.
- The ethyl ester may hydrolyze more slowly than methyl esters, affecting metabolic stability .
- Molecular Formula: C₁₃H₁₂ClNO₃ .
2-Chloro-7-Methoxyquinoline-3-Carboxaldehyde
- Key Differences : Carboxaldehyde (-CHO) at position 3 instead of a methyl ester.
- Implications :
- Molecular Formula: C₁₁H₈ClNO₂ .
Methyl 7-Chloro-1-Cyclopropyl-8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate
- Key Differences: Cyclopropyl substituent at position 1; 4-oxo-1,4-dihydroquinoline backbone; methyl group at position 8.
- The cyclopropyl group introduces conformational rigidity, which may enhance selectivity for certain biological targets .
- Molecular Formula: Not explicitly provided; structural complexity inferred from name .
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Predicted Properties |
|---|---|---|---|
| This compound | Not provided | 2-Cl, 7-OCH₃, 3-COOCH₃ | Higher logP (ester) vs. acid analogs |
| Methyl 4-chloro-7-methoxy-3-quinolinecarboxylate | 251.67 | 4-Cl, 7-OCH₃, 3-COOCH₃ | Moderate solubility; steric effects |
| 2-Chloro-7-methyl-3-quinolinecarboxylic acid | 221.64 | 2-Cl, 7-CH₃, 3-COOH | pKa = 2.16; high polarity |
| Ethyl 7-chloro-4-hydroxy-2-methyl-3-quinolinecarboxylate | 265.69 | 7-Cl, 4-OH, 2-CH₃, 3-COOCH₂CH₃ | Enhanced H-bonding; slower hydrolysis |
| 2-Chloro-7-methoxy-3-quinolinecarboxaldehyde | 221.64 | 2-Cl, 7-OCH₃, 3-CHO | High reactivity; low steric bulk |
Biological Activity
Methyl 2-chloro-7-methoxy-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 7-position of the quinoline ring. This unique substitution pattern contributes to its distinct biological properties compared to other quinoline derivatives.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve the inhibition of specific enzymes or interference with cellular processes, leading to microbial cell death.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has shown cytotoxic effects on various cancer cell lines, including colorectal cancer cells. For instance, it has been reported to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as PI3K/AKT/mTOR .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with molecular targets involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes essential for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, which prevents further cell division and promotes apoptosis .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been correlated with the cytotoxic effects observed in cancer cells treated with this compound .
Table 1: Summary of Biological Activity Studies
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives to understand its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloroquinoline-3-carboxylic acid | Chloro group at position 2 | Moderate antimicrobial |
| 7-Methoxyquinoline-3-carboxylic acid | Methoxy group at position 7 | Anticancer activity noted |
| This compound | Unique combination of chloro and methoxy groups | Strong antimicrobial and anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
